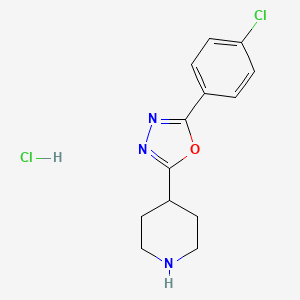
2-(4-Chlorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Chlorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride” is a complex organic molecule that contains several functional groups. These include a chlorophenyl group, a piperidine ring, and an oxadiazole ring. Each of these groups contributes to the overall properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the chlorophenyl group, piperidine ring, and oxadiazole ring would all influence its three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the piperidine ring might participate in reactions involving nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would all depend on the nature of its functional groups .Aplicaciones Científicas De Investigación
Antibacterial and Anti-enzymatic Potential
A series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide demonstrated significant antibacterial and anti-enzymatic properties, supported by hemolytic activity tests. The antibacterial screening against gram-negative and gram-positive bacteria identified compound 6i as a potent inhibitor of gram-negative bacterial strains, with low potential against the lipoxygenase (LOX) enzyme, providing insights into the cytotoxic behavior of synthesized molecules (K. Nafeesa et al., 2017).
Dopamine Receptor Ligands
The compound was identified as a ligand with moderate affinity for human dopamine D4 receptors during screening, leading to the development of derivatives with improved affinities and selectivity. This research highlights the compound's potential as a selective high-affinity ligand for dopamine receptors, with implications for neurological studies (M. Rowley et al., 1997).
Alzheimer’s Disease Drug Candidates
New N-substituted derivatives were synthesized to evaluate potential drug candidates for Alzheimer’s disease. The compounds were analyzed for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme and hemolytic activity, contributing to the search for novel therapeutic agents for Alzheimer’s disease (A. Rehman et al., 2018).
Antimicrobial and Anti-Proliferative Activities
A study on 1,3,4-Oxadiazole N-Mannich Bases disclosed their antimicrobial and anti-proliferative activities. The piperazinomethyl derivatives displayed broad-spectrum antibacterial activities, and certain compounds showed potent activity against Gram-positive bacteria. Additionally, their anti-proliferative activity against various cancer cell lines was evaluated, underscoring their potential as anticancer agents (L. H. Al-Wahaibi et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O.ClH/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10;/h1-4,10,15H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOJDKBNDJLLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2702731.png)
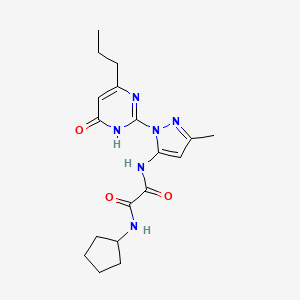
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide](/img/structure/B2702733.png)
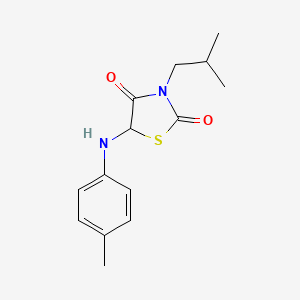
![Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2702735.png)
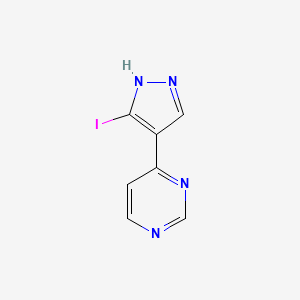
![3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2702737.png)

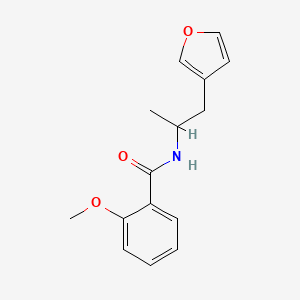
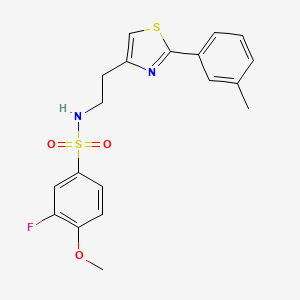
![N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide](/img/structure/B2702746.png)

![Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2702750.png)

